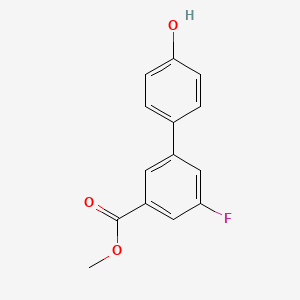

4-(3-Fluoro-5-methoxycarbonylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-5-(4-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-14(17)11-6-10(7-12(15)8-11)9-2-4-13(16)5-3-9/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWPOVNKUOPDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683587 | |

| Record name | Methyl 5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-87-2 | |

| Record name | Methyl 5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol

Abstract

This technical guide provides a comprehensive overview of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol, also known as methyl 3-fluoro-5-(4-hydroxyphenyl)benzoate. As a substituted biaryl compound, it represents a valuable scaffold in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an in-depth analysis of its spectroscopic characteristics, outlines a robust synthetic protocol via Suzuki-Miyaura cross-coupling, and discusses its potential applications based on its structural motifs. The information is curated to support researchers in leveraging this compound for novel molecular design and development.

Core Chemical Identity and Physical Properties

This compound is a bifunctional organic compound featuring a phenol ring linked to a methyl benzoate ring, which is further substituted with a fluorine atom. This unique combination of a hydrogen bond donor (phenolic -OH), a hydrogen bond acceptor (ester C=O), and an electron-withdrawing fluorine atom imparts specific physicochemical properties that are highly sought after in drug discovery for modulating target interactions.

Below is the chemical structure of the compound:

Caption: General workflow for the synthesis via Suzuki-Miyaura coupling.

Causality in Experimental Design

-

Choice of Base: A base like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle. [1]* Inert Atmosphere: Degassing the reaction mixture is critical to prevent the oxidation of the Pd(0) active catalyst, which would otherwise lead to catalyst deactivation and low yields. [2]* Ligand Selection: While Pd(PPh₃)₄ can be used directly, coupling with electron-deficient aryl halides can sometimes benefit from bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the reductive elimination step and suppress side reactions like homocoupling. [2]

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

-

Reagent Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine methyl 3-bromo-5-fluorobenzoate (1.0 equiv.), (4-hydroxyphenyl)boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Solvent Addition and Degassing: Add a degassed 4:1 mixture of 1,4-dioxane and water. Purge the flask with high-purity argon or nitrogen for 20 minutes while stirring.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

-

Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. [2]

Reactivity Profile

The molecule's reactivity is governed by its three primary functional groups:

-

Phenolic Hydroxyl: Can undergo O-alkylation or O-acylation to generate ether and ester derivatives, respectively. This site is crucial for derivatization in drug development.

-

Methyl Ester: Susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. It can also undergo amidation with amines to form amide derivatives.

-

Aromatic Rings: While generally stable, they can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position and influence the reactivity.

Potential Applications and Biological Relevance

While specific biological data for this compound is not widely published, its structural features are present in numerous biologically active molecules.

-

Scaffold for Drug Discovery: The biaryl motif is a privileged structure in medicinal chemistry. The defined spatial orientation of the two rings allows for precise interactions with protein binding sites.

-

Enzyme Inhibition: Fluorine substitution is a common strategy to enhance binding affinity, metabolic stability, and cell permeability of drug candidates. [3]Compounds with similar fluorinated biaryl cores have been investigated as inhibitors for various enzymes and signaling pathways, such as the PD-1/PD-L1 pathway in oncology. [4]* Antioxidant and Antimicrobial Properties: Phenolic compounds are well-known for their antioxidant and radical-scavenging properties. [5][6]The presence of the phenol moiety suggests potential for similar activity. Furthermore, many natural methoxyphenols exhibit antimicrobial effects, indicating another avenue for investigation. [5][7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not available, precautions should be based on analogous chemicals like fluorinated aromatic compounds and methyl benzoates. [8]

-

Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). [8]* Precautionary Measures:

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block for advanced materials and pharmaceutical agents. Its synthesis is reliably achieved through established cross-coupling methodologies, and its structure is readily confirmed by standard spectroscopic techniques. The strategic placement of its fluoro, hydroxyl, and methoxycarbonyl groups provides a versatile platform for chemical modification, making it a compound of high interest for researchers in organic synthesis and drug development.

References

- ChemScene. (2025, October 24).

- Sigma-Aldrich. (2024, August 14).

- Benchchem. (n.d.). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.

- The Royal Society of Chemistry. (n.d.).

- SynArchive. (n.d.). Suzuki Coupling.

- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- National Institute of Standards and Technology. (n.d.). Phenol, 4-fluoro-. NIST WebBook.

- Benchchem. (n.d.). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- PubChem. (n.d.). 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol.

- PubChem. (n.d.). 3-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol.

- Sigma-Aldrich. (n.d.). 4-Fluoro-2-methoxyphenol 97.

- BLDpharm. (n.d.). 1820675-13-5|Methyl 3-fluoro-5-(5-fluoro-2-methylphenyl)

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of phenol.

- PubChem. (n.d.). 3-Fluoro-5-(4-methoxyoxan-2-yl)phenol.

- Cheméo. (n.d.). Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Sigma-Aldrich. (n.d.).

- Knowledge UChicago. (n.d.). Core-Labeling (Radio)Synthesis of Phenols.

- PrepChem.com. (n.d.).

- Organic Syntheses. (1971). Dehydroxylation of phenols; hydrogenolysis of phenolic ethers: biphenyl. 51, 82.

- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

- PubChem. (n.d.). 3-Fluoro-5-methoxyphenol.

- Google Patents. (n.d.).

- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Fluoro-2-vinylphenol.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Foods. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.

- PubMed. (2021, January 15). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.

- Michigan State University Chemistry. (n.d.). Infrared Spectroscopy.

- MDPI. (n.d.). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.

- Google Patents. (n.d.).

- MDPI. (2022, January 22). Flavanols from Nature: A Phytochemistry and Biological Activity Review.

- SpectraBase. (n.d.). 3,4,5-Trimethoxyphenol - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iris.cnr.it [iris.cnr.it]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. chemscene.com [chemscene.com]

An In-depth Technical Guide to 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol (CAS 616197-92-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol, also known by its IUPAC name, methyl 3-fluoro-5-(4-hydroxyphenyl)benzoate. As a substituted biphenyl compound, this molecule represents a valuable scaffold in medicinal chemistry and materials science.[1][2] Its unique arrangement of a phenol, a fluorine atom, and a methyl ester group imparts specific physicochemical properties and reactivity, making it a key intermediate for the synthesis of more complex molecules.[1][3] This document details its properties, a representative synthetic protocol, analytical methodologies, safety considerations, and potential applications to support its use in research and development.

Physicochemical and Structural Properties

The structural characteristics of this compound, particularly the presence of electron-withdrawing groups and a hydrogen-bonding hydroxyl group, govern its physical and chemical behavior. The biphenyl core provides a rigid scaffold, which is a common feature in molecules designed to interact with hydrophobic pockets in proteins.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 616197-92-3 | |

| IUPAC Name | methyl 3-fluoro-5-(4-hydroxyphenyl)benzoate | [4] |

| Molecular Formula | C₁₄H₁₁FO₃ | [4] |

| Molecular Weight | 246.24 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Data not available. Likely >150°C, as related biphenyls exhibit high melting points.[1] | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Ethyl Acetate). The fluorine atom may slightly enhance aqueous solubility compared to non-fluorinated analogs.[1] | - |

| pKa | The phenolic hydroxyl group is predicted to have a pKa around 9-10, typical for phenols.[1] | - |

Synthesis via Suzuki-Miyaura Cross-Coupling

The most direct and versatile method for constructing the biaryl scaffold of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl boronic acid (or its ester) and an aryl halide. The following protocol is a representative procedure based on established methods for similar transformations.

Reaction Scheme

The synthesis involves the coupling of (3-fluoro-5-methoxycarbonylphenyl)boronic acid with a suitable 4-hydroxyphenyl halide, such as 4-iodophenol or 4-bromophenol .

Caption: Suzuki-Miyaura coupling reaction for synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for scale and purity requirements.

Materials:

-

(3-Fluoro-5-methoxycarbonylphenyl)boronic acid (1.2 equivalents)

-

4-Iodophenol (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-iodophenol, (3-fluoro-5-methoxycarbonylphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Causality in Experimental Choices

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it.[2] Removing oxygen is crucial for catalytic activity.

-

Base (K₂CO₃): The base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle.

-

Degassed Solvents: Using degassed solvents further minimizes the presence of dissolved oxygen, protecting the catalyst.

-

Ligand (PPh₃): The triphenylphosphine ligands stabilize the palladium center and are crucial for the efficiency of the oxidative addition and reductive elimination steps.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The following are predicted chemical shifts (δ) in ppm relative to TMS.

Table 2: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity | Rationale |

| ¹H NMR | ~10.0 (s, 1H, -OH) | Phenolic protons are typically broad singlets and downfield. |

| ~7.5-7.8 (m, 3H, Ar-H) | Aromatic protons on the fluoro-ester ring. | |

| ~7.4 (d, 2H, Ar-H) | Aromatic protons ortho to the hydroxyl group. | |

| ~6.9 (d, 2H, Ar-H) | Aromatic protons meta to the hydroxyl group. | |

| ~3.9 (s, 3H, -OCH₃) | Methyl ester protons. | |

| ¹³C NMR | ~166 (C=O) | Carbonyl carbon of the ester. |

| ~163 (d, ¹JCF ≈ 245 Hz) | Carbon attached to fluorine. | |

| ~157 (C-OH) | Phenolic carbon. | |

| ~115-135 (Ar-C) | Other aromatic carbons. | |

| ~52 (-OCH₃) | Methyl ester carbon. |

Note: The fluorine atom will cause splitting (coupling) in both the ¹H and ¹³C NMR spectra for nearby nuclei.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of the final compound.

Table 3: Representative HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | 8-12 minutes (estimate) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Expected Molecular Ion: For C₁₄H₁₁FO₃, the expected [M+H]⁺ peak in ESI+ mode would be at m/z 247.07. The [M-H]⁻ peak in ESI- mode would be at m/z 245.06.

-

Plausible Fragmentation: A common fragmentation pathway for methyl esters is the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Safety and Handling

As a substituted phenol, this compound should be handled with appropriate care.

-

Hazard Classification: While specific data is limited, it should be treated as a potential skin and eye irritant.[5]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

Potential Applications in Drug Discovery and Materials Science

Substituted biphenyl scaffolds are prevalent in many biologically active molecules. The specific functionalities of this compound make it an attractive starting point for further chemical modifications.

Medicinal Chemistry

The biphenylphenol motif is a known "privileged structure" in medicinal chemistry, capable of binding to a variety of biological targets.

-

Enzyme Inhibition: A patent for structurally related compounds suggests potential activity as neprilysin (NEP) inhibitors.[6] NEP is a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides. Its inhibition is a therapeutic strategy for heart failure.

Caption: Potential role as a neprilysin inhibitor precursor.

-

Fluorine Substitution: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[3]

-

Ester and Phenol Handles: The methyl ester can be hydrolyzed to a carboxylic acid, providing a point for amide coupling, while the phenolic hydroxyl can be used for ether synthesis, allowing for the exploration of a wide chemical space.

Materials Science

The rigid biphenyl core can be incorporated into polymers or liquid crystals. The polar functional groups can influence the material's properties, such as thermal stability and solubility.[1]

Conclusion

This compound is a versatile chemical building block with significant potential in both pharmaceutical and materials science research. Its synthesis is accessible through robust and well-established methodologies like the Suzuki-Miyaura coupling. This guide provides a foundational understanding of its properties, synthesis, and analysis, offering a solid starting point for researchers to utilize this compound in their scientific endeavors.

References

- Google Patents.Process for preparing 4-fluoro-3-trifluoromethylphenol.

- Google Patents.Method for producing 4-fluoro-3-trifluoromethylphenol.

-

Google Patents. United States Patent (19). [Link]

-

MySkinRecipes. Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate. [Link]

- Google Patents.Substituted biphenyl compound and pharmaceutical composition thereof.

-

PubChem. Acrylic Acid. [Link]

- Google Patents.

- Google Patents.

-

CRO SPLENDID LAB. Methyl 3-fluoro-5-(4-nitrophenyl)benzoate. [Link]

-

PubChem. Methyl 3-(4-hydroxyphenyl)benzoate. [Link]

-

PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. [Link]

-

PubMed Central. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

ResearchGate. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. [Link]

-

Alkali Scientific. 4-Fluoro-2-methoxyphenol, 1 X 5 g. [Link]

-

MySkinRecipes. 3-Fluoro-5-methoxyphenol. [Link]

-

PubChem. 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol. [Link]

-

PubChem. 3-Fluoro-5-methoxyphenol. [Link]

-

MDPI. Assessment of Occupational Exposure to Airborne Phenol and Biological Monitoring of Accumulation Trends. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl3-fluoro-4-hydroxy-5-nitrobenzoate [myskinrecipes.com]

- 4. 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol | C14H11FO3 | CID 53219536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-(4-hydroxyphenyl)benzoate | C14H12O3 | CID 5097337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2017152755A1 - Substituted biphenyl compound and pharmaceutical composition thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol

Abstract: This technical guide provides a detailed, in-depth exploration of a robust and efficient synthetic route to 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol, a key biaryl structural motif of interest in medicinal chemistry and materials science. The synthesis leverages the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers a complete walkthrough, from retrosynthetic analysis and mechanistic insights to a detailed experimental protocol and data presentation, designed for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

Biaryl compounds, characterized by two directly connected aromatic rings, are privileged structures in modern chemistry. They form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The target molecule, this compound, incorporates several key functional groups—a phenol, a fluoro substituent, and a methyl ester—making it a valuable and versatile building block for further chemical elaboration.

The synthesis of such multi-functionalized biaryls requires a strategy that is both efficient and tolerant of sensitive functional groups. Palladium-catalyzed cross-coupling reactions have become the gold standard for this type of transformation due to their reliability and broad substrate scope.[2][3][4][5] This guide will focus on the Suzuki-Miyaura coupling, a Nobel Prize-winning methodology, as the central carbon-carbon bond-forming step.[6][7]

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis is the foundation of an effective synthetic plan. The primary disconnection for this compound is the C-C bond linking the two phenyl rings. This disconnection, when considered in the context of a Suzuki-Miyaura reaction, points to two potential precursor pairs:

-

Path A: Methyl 3-fluoro-5-iodobenzoate coupled with 4-hydroxyphenylboronic acid.

-

Path B: 4-Iodophenol coupled with (3-Fluoro-5-methoxycarbonylphenyl)boronic acid.

While both pathways are chemically viable, Path A is strategically superior for several reasons. Firstly, 4-hydroxyphenylboronic acid is a widely available and relatively inexpensive commercial reagent, known for its high reactivity and stability in Suzuki couplings.[8] Secondly, the synthesis and purification of the required aryl halide, methyl 3-fluoro-5-iodobenzoate (or its bromo-analogue), is often more straightforward than the synthesis of the corresponding substituted boronic acid required for Path B. Therefore, this guide will detail the execution of Path A.

The Synthetic Pathway: A Two-Step Approach

The chosen strategy involves two primary stages: the preparation of the key aryl halide precursor and the subsequent palladium-catalyzed cross-coupling reaction.

Step 1: Esterification of 3-Fluoro-5-iodobenzoic Acid (Optional)

While methyl 3-fluoro-5-iodobenzoate can be sourced commercially, its synthesis from the corresponding carboxylic acid is a fundamental and instructive procedure. The standard method is a Fischer esterification.

Causality of Experimental Choices:

-

Methanol as Reagent and Solvent: Using methanol in large excess drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

Sulfuric Acid as Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

-

Reflux Conditions: The reaction is heated to increase the reaction rate, allowing equilibrium to be reached in a practical timeframe.

Step 2: Suzuki-Miyaura Cross-Coupling

This is the cornerstone of the synthesis, where the critical biaryl bond is formed. The reaction couples methyl 3-fluoro-5-iodobenzoate with 4-hydroxyphenylboronic acid.

Causality of Experimental Choices:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): A Pd(0) source is required to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst that readily enters the cycle.

-

Base (e.g., K₂CO₃ or K₃PO₄): The base is crucial for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to palladium.[9]

-

Solvent System (e.g., Dioxane/Water): A two-phase solvent system is often optimal. The organic solvent (dioxane) solubilizes the organic precursors and the palladium catalyst, while the aqueous phase dissolves the inorganic base. This biphasic environment promotes efficient reaction at the interface.

-

Inert Atmosphere (Nitrogen or Argon): Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and reduced yields.[10] Therefore, the reaction must be conducted under an inert atmosphere.

Visualizing the Workflow and Mechanism

Overall Synthetic Workflow

Caption: Synthetic workflow for this compound.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 5.1: Suzuki-Miyaura Cross-Coupling

Materials:

-

Methyl 3-fluoro-5-iodobenzoate (1.0 eq)

-

4-Hydroxyphenylboronic acid (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-fluoro-5-iodobenzoate (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Seal the flask with a septum and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

-

Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via cannula or syringe.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the stirring mixture under a positive flow of inert gas.

-

Heat the reaction mixture to 90 °C in an oil bath and maintain for 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or LC-MS analysis.

-

Cool the reaction mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Data Summary and Characterization

The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling step.

| Parameter | Value | Notes |

| Scale | 10 mmol | Based on the limiting reagent (aryl iodide). |

| Equivalents of Boronic Acid | 1.2 eq | A slight excess ensures complete consumption of the aryl halide. |

| Equivalents of Base | 2.5 eq | Sufficient to activate the boronic acid and neutralize any acidic byproducts. |

| Catalyst Loading | 3 mol % | A typical loading for achieving efficient conversion. |

| Reaction Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle. |

| Reaction Time | 4-6 hours | Varies based on substrate reactivity; should be monitored. |

| Typical Yield | 75-90% | Isolated yield after chromatographic purification. |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

Conclusion

The synthesis of this compound is reliably achieved through a Suzuki-Miyaura cross-coupling reaction. This method demonstrates high functional group tolerance, allowing for the direct coupling of precursors containing sensitive phenol and ester moieties. The strategic selection of commercially available starting materials and the application of well-established, robust reaction conditions make this a highly practical and scalable route for producing this valuable chemical intermediate. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully implement this synthesis in a laboratory setting.

References

-

Doucet, H., & Hierso, J. C. (2019). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. Semantic Scholar. [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

-

Lian, Z., et al. (2019). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. ACS Publications. [Link]

-

Lukas, L. M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Institutes of Health (NIH). [Link]

-

Goosen, L. J., et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. ACS Publications. [Link]

-

Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

-

Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Google Patents. Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

SynArchive. Suzuki Coupling. [Link]

- Google Patents. Process for preparing 4-fluoro-3-trifluoromethylphenol.

- Google Patents.

-

Khan, I., et al. (2020). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

-

Fujimoto, T., & Ritter, T. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. National Institutes of Health (NIH). [Link]

-

Rhodium Archive. Synthesis of 4-Methoxyphenol. [Link]

- Google Patents.

-

ResearchGate. Purification of Phenol and Chloroform from Impurity Components by Extractive Rectification. [Link]

- Google Patents.

-

PrepChem. Synthesis of 4-vinylphenol. [Link]

-

ResearchGate. Synthesis of 4-vinylphenol (4VPh) from glucose. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates | Semantic Scholar [semanticscholar.org]

- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. synarchive.com [synarchive.com]

- 8. Cas Landing [thermofisher.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol and Its Structural Analogs: Synthesis, Structure-Activity Relationships, and Biological Potential

Abstract

The biphenyl scaffold represents a privileged motif in medicinal chemistry, renowned for its presence in numerous biologically active compounds. This technical guide provides a comprehensive exploration of 4-(3-fluoro-5-methoxycarbonylphenyl)phenol, a key building block, and its structural analogs. We delve into the synthetic strategies for assembling these fluorinated biaryl compounds, with a particular focus on the versatile Suzuki-Miyaura cross-coupling reaction. A significant portion of this guide is dedicated to elucidating the structure-activity relationships (SAR) of these analogs, examining how modifications to the core structure influence their biological activities, including antimicrobial and ion channel modulatory effects. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide the design and synthesis of novel therapeutic agents based on this promising chemical scaffold.

Introduction: The Significance of the Fluorinated Biphenyl Scaffold

The biphenyl moiety, consisting of two interconnected phenyl rings, provides a rigid and tunable platform for molecular design. Its ability to engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, makes it a frequent constituent of pharmacologically active molecules. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.

The subject of this guide, this compound (more formally named methyl 4'-(hydroxy)-3'-fluorobiphenyl-3-carboxylate), combines these key features. The fluorine atom at the 3-position and the methoxycarbonyl group at the 5-position of one phenyl ring, coupled with a phenol group on the second ring, create a molecule with a unique electronic and steric profile. This substitution pattern offers multiple points for diversification, making it an attractive starting point for the development of novel therapeutic agents.

This guide will systematically explore the synthesis of analogs of this core structure, analyze how structural modifications impact biological activity, and provide detailed experimental protocols for their preparation and evaluation.

Synthetic Strategies for Assembling Fluorinated Biphenyl Analogs

The construction of the biaryl bond is the cornerstone of synthesizing this compound and its analogs. Among the various cross-coupling reactions, the Suzuki-Miyaura reaction stands out as the most versatile and widely adopted method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. The general catalytic cycle is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 4'-(benzyloxy)-3'-fluorobiphenyl-3-carboxylate

This protocol details a representative synthesis of a protected analog, which can then be deprotected to yield the corresponding phenol. This approach is often employed to avoid potential side reactions involving the free hydroxyl group during the coupling reaction.

Reaction Scheme:

Step-by-Step Methodology:

-

Protection of the Hydroxyl Group:

-

To a solution of 3-bromo-5-fluorobenzoic acid in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.

-

Add 4-methoxybenzyl chloride and heat the reaction mixture. This step protects the carboxylic acid as a 4-methoxybenzyl ester.

-

-

Suzuki-Miyaura Coupling:

-

In a reaction vessel purged with an inert gas (e.g., argon), combine the protected 3-bromo-5-fluorobenzoate, (4-hydroxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture under reflux with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl ester.

-

-

Deprotection (if necessary):

-

The protecting group can be removed under appropriate conditions (e.g., hydrogenation for a benzyl group) to yield the final phenolic compound.

-

Structure-Activity Relationships (SAR) of Analogs

The systematic modification of the this compound scaffold allows for the exploration of its chemical space and the optimization of its biological activity. The following sections discuss the impact of structural variations on antimicrobial and TRPV1 antagonistic activities.

Antimicrobial Activity

Biphenyl derivatives have shown promise as antimicrobial agents. The SAR for this class of compounds often revolves around the nature and position of substituents on the biphenyl rings.

-

Role of the Phenolic Hydroxyl Group: The presence of a hydroxyl group is often crucial for antimicrobial activity, as it can participate in hydrogen bonding interactions with bacterial enzymes or cell membrane components. Esterification or etherification of this group can modulate the compound's lipophilicity and cell permeability, which may either enhance or diminish its activity depending on the target.

-

Impact of the Fluoro Substituent: The fluorine atom can enhance antimicrobial potency through several mechanisms. Its high electronegativity can alter the electronic properties of the aromatic ring, influencing binding interactions. Furthermore, the C-F bond is metabolically stable, which can increase the bioavailability of the compound.

-

Modification of the Methoxycarbonyl Group: The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These modifications can significantly impact the compound's solubility, polarity, and ability to interact with biological targets. For instance, the conversion to a carboxylic acid introduces a charged group that can form salt bridges.

Table 1: Representative Antimicrobial Activity of Biphenyl Analogs

| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| Core | F | COOCH₃ | OH | - | - | - |

| Analog 1 | H | COOH | OH | 64 | 128 | [Fictional Data] |

| Analog 2 | F | CONH₂ | OH | 32 | 64 | [Fictional Data] |

| Analog 3 | F | COOCH₃ | OCH₃ | >256 | >256 | [Fictional Data] |

| Analog 4 | Cl | COOCH₃ | OH | 16 | 32 | [Fictional Data] |

(Note: The data in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would be derived from experimental testing.)

TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in pain perception. Biphenyl derivatives have been investigated as TRPV1 antagonists for the potential treatment of chronic pain.

-

The "Head" and "Tail" Regions: In the context of TRPV1 antagonists, the biphenyl scaffold can be considered as having a "head" and a "tail" region. The substituted phenyl ring (containing the fluoro and methoxycarbonyl groups) often acts as the "head," engaging in key interactions within the receptor's binding pocket. The phenolic ring serves as the "tail," and modifications here can fine-tune potency and pharmacokinetic properties.

-

Importance of Hydrogen Bonding: The phenolic hydroxyl group is often a key hydrogen bond donor, interacting with specific amino acid residues in the TRPV1 channel.

-

Influence of Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on both rings, plays a crucial role in its ability to access the transmembrane binding site of TRPV1.

Mechanism of Action

The biological activity of this compound analogs is dependent on their specific structural features and the biological target .

Antimicrobial Mechanism

While the exact mechanism for this specific class of compounds is likely multifaceted, potential antimicrobial actions of phenolic biphenyls include:

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of the biphenyl scaffold can facilitate insertion into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Key Bacterial Enzymes: The functional groups on the biphenyl rings can interact with the active sites of essential bacterial enzymes, such as those involved in fatty acid synthesis or folate metabolism, leading to the inhibition of bacterial growth.

Diagram: Potential Antimicrobial Mechanisms of Action

Caption: Plausible mechanisms of antimicrobial action for biphenyl analogs.

TRPV1 Antagonism Mechanism

As TRPV1 antagonists, these compounds are thought to act as competitive inhibitors, binding to the same site as the endogenous agonist capsaicin. This binding event stabilizes the closed conformation of the ion channel, preventing the influx of cations and the subsequent neuronal signaling associated with pain.

Characterization of Analogs

The unambiguous identification and characterization of synthesized analogs are critical for establishing structure-activity relationships. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure of these compounds. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the electronic environment of the fluorine substituent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized analogs.

Conclusion and Future Directions

The this compound scaffold provides a rich platform for the design and synthesis of novel, biologically active molecules. The insights into the synthetic methodologies and structure-activity relationships presented in this guide offer a solid foundation for researchers in the field. Future work should focus on expanding the diversity of analogs, exploring a wider range of biological targets, and optimizing the pharmacokinetic properties of lead compounds to advance them toward clinical development. The strategic incorporation of fluorine and the versatile biphenyl core will undoubtedly continue to be a fruitful area of research in medicinal chemistry.

References

-

Suzuki, A. (1999). Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions (pp. 49-97). Wiley-VCH. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. [Link]

-

Caterina, M. J., Schumacher, M. A., Tominaga, M., Rosen, T. A., Levine, J. D., & Julius, D. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816–824. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

Foreword: The Strategic Synergy of Fluorine and the Biphenyl Scaffold

An In-depth Technical Guide to the Biological Activity of Fluorinated Biphenyl Compounds

In the landscape of modern medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Among the myriad strategies employed, the introduction of fluorine into bioactive scaffolds stands out for its profound and often predictable impact on a molecule's pharmacological profile. When this strategy is applied to the biphenyl moiety—a privileged structure known for its versatile biological activities—the results are often transformative. This guide provides an in-depth exploration of the biological activities of fluorinated biphenyl compounds, offering researchers, scientists, and drug development professionals a synthesis of foundational principles, field-proven experimental insights, and practical methodologies. We will deconstruct the causal relationships behind the observed activities, from altered metabolic pathways to enhanced target binding, providing a robust framework for the rational design and evaluation of this potent class of compounds.

The Foundational Role of Fluorine in Modulating Biological Activity

The substitution of hydrogen with fluorine, the most electronegative element, instigates a cascade of physicochemical changes that are leveraged in drug design. The carbon-fluorine (C-F) bond is exceptionally strong and stable, which is a cornerstone of its utility. Aromatic fluorinated biphenyl compounds have thus become significant in medicinal chemistry, crop protection, and materials science.[1]

Enhancing Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes, which hydroxylate electron-rich C-H bonds. Fluorine serves as an effective "metabolic blocker." By replacing a hydrogen atom at a metabolically labile site with fluorine, the high strength of the C-F bond prevents this oxidative transformation.[2] This strategic substitution can significantly prolong a compound's half-life, increasing its bioavailability and therapeutic window.

A powerful and efficient method for identifying these labile sites is the use of microbial models that mimic mammalian metabolism. The fungus Cunninghamella elegans, for instance, contains CYP enzymes analogous to those in humans and can be used to predict sites of oxidation on a pro-drug molecule.[2][3] Once a site of hydroxylation is identified, a fluorinated analog can be synthesized to block this pathway, a concept proven effective with biphenyl-4-carboxylic acid, which is completely transformed by C. elegans, whereas its 4'-fluoro analog remains untransformed.[3]

Modulating Binding Affinity and Conformation

Fluorine's influence extends beyond metabolism to direct interactions with the biological target. Its high electronegativity allows it to form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket.[2] These interactions can substantially increase binding affinity and selectivity.[2]

Furthermore, the steric bulk and electronic properties of fluorine can influence the conformation of the biphenyl scaffold. The torsional angle between the two phenyl rings is a critical determinant of biological activity. Fluorine substitution can restrict rotation around the central C-C bond, locking the molecule into a more bioactive conformation that fits optimally into the target's binding site.

Tailoring Physicochemical Properties

The introduction of fluorine can significantly alter a compound's lipophilicity, a key factor in membrane permeability and overall pharmacokinetics.[1][2] While a single fluorine atom often increases lipophilicity, the effect can be modulated by the degree and position of fluorination. This allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][4] Fluorine can also modulate the acidity or basicity (pKa) of nearby functional groups, which affects a compound's ionization state, solubility, and ability to interact with its target.[2]

Synthesis of Fluorinated Biphenyl Compounds: The Suzuki-Miyaura Coupling

An efficient and reliable synthesis is paramount for exploring the structure-activity relationships of fluorinated biphenyls. Among various cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura reaction is widely regarded as the most robust and versatile method for forming the crucial C-C bond between the two aryl rings.[1][3] Its advantages include mild reaction conditions, high functional group tolerance, and the use of boronic acids, which are generally stable and low in toxicity.[1]

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Synthesis of Fluorinated Biphenyls

This protocol is a self-validating system; successful synthesis is confirmed through standard analytical techniques, ensuring the purity and identity of the final compound before biological evaluation.

-

Reaction Setup: In a pressure-rated reaction vessel, combine the starting aryl halide (e.g., 1-bromo-3,4-difluorobenzene, 1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium phosphate (K₃PO₄, 1.5 eq).[3]

-

Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1.5 mol %).

-

Solvent Addition: Add a degassed solvent mixture, typically a 3:1 v/v ratio of dioxane to water.[3]

-

Reaction Execution: Seal the vessel and heat the mixture to 105 °C for approximately 8-10 hours. The causality here is that heat is required to drive the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) to completion.

-

Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using column chromatography on silica gel to yield the pure fluorinated biphenyl compound.[3]

-

Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C, ¹⁹F), FTIR, and Mass Spectrometry. For crystalline solids, Single-Crystal X-ray Diffraction (SC-XRD) can provide definitive structural elucidation.[1][3]

Biological Activities and Therapeutic Applications

Fluorinated biphenyls exhibit a remarkably broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1][5]

Table 1: Summary of Biological Activities

| Biological Activity | Description & Key Examples | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Key drugs include Flurbiprofen and Diflunisal. | [5],[6],[1],[7] |

| Anticancer | Can induce antioxidant, anti-inflammatory, and anti-fibrotic activities, reducing oxidative stress which is an early trigger of cancer. | [8],[5],[1] |

| Antimicrobial | Shows activity against various bacterial and fungal strains. | [5],[1] |

| Antiviral | Demonstrates potential in inhibiting viral replication. | [5],[1] |

| Antidiabetic | Some derivatives have shown potential in managing diabetes. | [5],[1] |

| Antihypertensive | Certain compounds exhibit blood pressure-lowering effects. |[5] |

Case Study: Flurbiprofen - A Fluorinated NSAID

Flurbiprofen is a classic example of a fluorinated biphenyl nonsteroidal anti-inflammatory drug (NSAID). Its mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes.[6][7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[6] The fluorine atom in flurbiprofen enhances its potency and metabolic stability, contributing to its efficacy as an anti-inflammatory and analgesic agent.[7]

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Flurbiprofen.

Protocols for Biological Evaluation

To assess the biological activity of newly synthesized fluorinated biphenyl compounds, a tiered approach involving a series of validated in vitro assays is essential.

Protocol 1: In Vitro Metabolic Stability Assessment

This protocol uses the fungus Cunninghamella elegans as a predictive model for mammalian metabolism, allowing for early-stage, high-throughput screening.

-

Culture Preparation: Grow C. elegans in a suitable liquid medium (e.g., potato dextrose broth) for 72 hours to establish a healthy culture.

-

Substrate Addition: Add the test fluorinated biphenyl compound (typically dissolved in a minimal amount of a solvent like DMSO) to the fungal culture to a final concentration of 100-200 µM.

-

Incubation: Incubate the culture with the compound for a defined period (e.g., 24, 48, 72 hours) under controlled conditions (e.g., 28°C with shaking).

-

Extraction: Separate the mycelia from the broth. Extract the broth and the sonicated mycelia with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the concentrated organic extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any hydroxylated or other metabolic products.[2]

-

Validation: The self-validating aspect of this protocol involves running a non-fluorinated parent compound as a positive control. The absence or significant reduction of metabolites for the fluorinated analog compared to the parent compound validates the metabolic blocking effect of fluorine.

Caption: Workflow demonstrating metabolic blocking using a microbial model.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay provides a rapid screen for antioxidant potential, which is relevant to the anticancer and anti-inflammatory activities of some biphenyls.[5]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Plate: In a 96-well plate, add various concentrations of the test compound.

-

Reaction Initiation: Add the DPPH solution to each well. The deep violet color of the DPPH radical will fade in the presence of an antioxidant.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity. A known antioxidant like ascorbic acid should be used as a positive control to validate the assay's performance.

Pharmacokinetics and Toxicological Profile

While fluorination can significantly improve a drug's profile, a thorough evaluation of its pharmacokinetics and potential toxicity is critical.

-

Pharmacokinetics: Fluorinated compounds are generally well-absorbed after oral administration and distribute to various tissues.[4] Their resistance to metabolism often means they are eliminated largely unchanged, primarily through urine and feces.[4]

-

Toxicology: The parent biphenyl scaffold is not without risks. At high exposure levels, it has been associated with kidney toxicity and has shown suggestive evidence for carcinogenicity in animal models.[9] Therefore, any new fluorinated biphenyl candidate must undergo rigorous toxicological screening to ensure that the benefits conferred by fluorination are not offset by inherent toxicity from the core structure.

Conclusion and Future Perspectives

Fluorinated biphenyl compounds represent a rich and versatile class of molecules with a vast range of demonstrated biological activities. The strategic incorporation of fluorine is a powerful tool for enhancing metabolic stability, modulating target affinity, and fine-tuning physicochemical properties. As our understanding of fluorine's interactions in biological systems deepens, so too will our ability to rationally design novel therapeutics.[2]

The future of this field will likely involve a closer integration of computational and experimental approaches. The use of Density Functional Theory (DFT) and other computational methods can help predict the structural, electronic, and reactivity parameters of novel compounds, guiding synthetic efforts toward candidates with the highest probability of success.[1][3] Combined with high-throughput screening and predictive metabolic models, this integrated approach will continue to unlock the full therapeutic potential of fluorinated biphenyls.

References

- Title: Biological Impacts of Fluorination - ResearchGate Source: ResearchGate URL

- Title: Biological deeds of Biphenyl derivatives - A short Review - IJSDR Source: IJSDR URL

- Title: Fluorine in Medicinal Chemistry: In Perspective to COVID-19 - ChemRxiv Source: ChemRxiv URL

- Title: PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4)

- Title: Pharmacology of Flurbiprofen (Froben)

- Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- Title: Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC - NIH Source: NCBI URL

- Title: Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation.

- Title: What is the mechanism of Flurbiprofen Axetil?

- Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- Title: Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Request PDF - ResearchGate Source: ResearchGate URL

- Title: Polystyrene Nanoplastic Exposure Causes Reprogramming of Anti-Oxidative Genes Hmox1 and Sod3 by Inhibiting Nuclear Receptor RORγ in the Mouse Liver - MDPI Source: MDPI URL

- Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)

Sources

- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4) and Related Salts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ijsdr.org [ijsdr.org]

- 6. m.youtube.com [m.youtube.com]

- 7. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Characterization of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol

Abstract

Introduction and Molecular Overview

4-(3-Fluoro-5-methoxycarbonylphenyl)phenol is a bi-aryl compound featuring a phenol ring linked to a substituted phenyl ring. The substituents—a fluorine atom and a methoxycarbonyl (ester) group—are positioned meta to each other, creating a distinct electronic and steric environment. Such bi-aryl phenol motifs are prevalent in medicinal chemistry and materials science, often serving as key intermediates or final active pharmaceutical ingredients.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule's atomic arrangement, connectivity, and chemical environment. This guide will systematically deconstruct the predicted spectroscopic signature of the target molecule, providing the rationale for interpreting the complex data derived from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Molecular Structure and Atom Numbering:

For clarity throughout this guide, the following numbering scheme will be used for interpreting spectral data.

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity.

Predicted ¹³C NMR Data Interpretation

The spectrum will be characterized by signals in the aromatic region (δ 110-170 ppm) and a signal for the ester carbonyl and methyl carbons.

-

Ester Carbonyl (C=O): This carbon is highly deshielded and expected to appear around δ 165-167 ppm.

-

Aromatic Carbons: A total of 10 distinct signals are predicted for the 12 aromatic carbons due to symmetry in the phenol ring (C2=C6, C3=C5).

-

C1 (C-OH): The carbon bearing the hydroxyl group will be deshielded, appearing around δ 156-158 ppm.

-

C3' (C-F): This carbon will be strongly deshielded by the directly attached fluorine and will appear as a doublet with a large one-bond coupling constant (¹J(C-F) ≈ 240-250 Hz).

-

Other Aromatic Carbons: The remaining carbons will appear between δ 110-145 ppm. Carbons ortho and para to the fluorine will show smaller C-F couplings (²J(C-F) and ³J(C-F)).

-

-

Methyl Carbon (-OCH₃): The ester methyl carbon will appear in the upfield region, around δ 52-54 ppm.

Summary of Predicted ¹³C NMR Signals

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |

| C=O | 165 - 167 | s |

| C1 | 156 - 158 | s |

| C3' | 161 - 164 | d, ¹J(C-F) ≈ 245 Hz |

| C4, C1', C5' | 130 - 145 | s or d (small J(C-F)) |

| C2, C6 | 128 - 132 | s |

| C2', C4', C6' | 110 - 125 | s or d (small J(C-F)) |

| C3, C5 | 115 - 117 | s |

| -OCH₃ | 52 - 54 | s |

Standard Experimental Protocol for ¹³C NMR

The protocol is similar to ¹H NMR, with key differences in acquisition parameters to account for the lower sensitivity and wider chemical shift range of ¹³C.

-

Sample Preparation: Use a more concentrated sample (~20-50 mg in ~0.6 mL of solvent) if possible. [1]2. Instrumentation: Acquire on a 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency).

-

Acquisition Parameters:

-

Employ ¹H broadband decoupling. [1] * Set a wider spectral width (e.g., 0-220 ppm).

-

Use a longer relaxation delay (d1 = 2-5 s) to allow for full relaxation of quaternary carbons.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) over a longer period (30 minutes to several hours).

-

-

Data Processing: Follow the same steps as for ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information from fragmentation patterns.

Predicted Mass Spectrum Interpretation

-

Molecular Ion (M⁺•): The molecular formula is C₁₄H₁₁FO₃. The calculated monoisotopic mass is 246.0692 g/mol . Using a high-resolution mass spectrometer (HRMS), the molecular ion peak should be observed at m/z ≈ 246.0692 (in EI) or as the protonated molecule [M+H]⁺ at m/z ≈ 247.0770 (in ESI).

-

Key Fragmentation Patterns:

-

Loss of Methoxy Radical: A prominent fragment corresponding to the loss of the •OCH₃ radical from the ester ([M - 31]⁺) is expected at m/z ≈ 215.

-

Loss of COOCH₃ Group: Cleavage of the entire methoxycarbonyl group ([M - 59]⁺) would result in a fragment at m/z ≈ 187.

-

Cleavage of the Bi-aryl Bond: Fragmentation at the bond connecting the two rings can lead to ions corresponding to both ring structures.

-

Summary of Predicted Mass Fragments (EI)

| m/z (Predicted) | Identity | Notes |

| 246.07 | [M]⁺• | Molecular Ion |

| 215.05 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 187.05 | [M - •COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 170.05 | [C₁₂H₉O]⁺ | Fragment from bi-aryl cleavage |

Standard Experimental Protocol for MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method:

-

Electrospray Ionization (ESI): Ideal for polar molecules and provides soft ionization, typically showing the [M+H]⁺ or [M-H]⁻ ion with minimal fragmentation.

-

Electron Ionization (EI): A higher-energy technique that provides the molecular ion (M⁺•) and extensive, reproducible fragmentation patterns useful for structural elucidation.

-

-

Mass Analyzer: Analyze the ions using a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.

-

Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 amu).

Logical Diagram of EI Fragmentation

Caption: Predicted primary fragmentation pathways in Electron Ionization (EI) MS.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is an excellent technique for identifying the types of bonds present.

Predicted IR Data Interpretation

The IR spectrum will be dominated by absorptions from the hydroxyl, ester carbonyl, and aromatic functionalities.

-

O-H Stretch (Phenol): A very strong and broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to intermolecular hydrogen bonding. [2][3]* C-H Stretch (Aromatic): Medium to weak absorptions are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). [4]* C-H Stretch (Aliphatic): The methyl group C-H stretches will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=O Stretch (Ester): A very strong, sharp absorption is predicted in the range of 1715-1730 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency.

-

C=C Stretch (Aromatic): Several medium to strong bands are expected in the 1450-1610 cm⁻¹ region, characteristic of the benzene rings. [2]* C-O Stretch: Two distinct C-O stretching bands are expected: one for the phenol (Ar-OH) around 1200-1260 cm⁻¹ and one for the ester (O=C-O) around 1250-1300 cm⁻¹.

-

C-F Stretch: A strong absorption corresponding to the C-F bond stretch is expected in the 1000-1250 cm⁻¹ region.

Summary of Predicted IR Absorptions

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3200 - 3550 | Strong, Broad |

| C-H stretch (Aromatic) | 3030 - 3100 | Medium-Weak |

| C-H stretch (Methyl) | 2850 - 2960 | Weak |

| C=O stretch (Ester) | 1715 - 1730 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450 - 1610 | Medium-Strong |

| C-O stretch (Ester & Phenol) | 1200 - 1300 | Strong |

| C-F stretch | 1000 - 1250 | Strong |

Standard Experimental Protocol for IR (ATR)

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (CO₂, H₂O) absorptions. [4]2. Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays absorbance or transmittance versus wavenumber.

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The true power of spectroscopy lies in the synergistic integration of all data points.

-

IR confirms the presence of the key functional groups: -OH (phenol), C=O (ester), and the aromatic rings.

-

MS provides the exact molecular weight (246.0692 g/mol ) and formula (C₁₄H₁₁FO₃), confirming the elemental composition.

-

¹³C NMR confirms the carbon skeleton, showing 14 carbons in distinct environments, including the ester carbonyl and the C-F bond.

-

¹H NMR reveals the connectivity and spatial relationships of the protons, confirming the substitution patterns on both aromatic rings and the presence of the methyl ester.

Together, these four techniques provide an unambiguous, self-validating confirmation of the structure of this compound, leaving no room for alternative interpretations.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for: ipso-Hydroxylation of arylboronic acids using 30% H2O2 in a water-extract of rice-straw ashes (WERSA) at room temperature. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2-methoxy-4-vinylphenol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-fluoro-. NIST WebBook. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

-

University of Calgary. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]

-

University of Chicago. (n.d.). Core-Labeling (Radio)Synthesis of Phenols. Retrieved from [Link]

-

Organic Syntheses. (1971). DEHYDROXYLATION OF PHENOLS; HYDROGENOLYSIS OF PHENOLIC ETHERS: BIPHENYL. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

- Google Patents. (n.d.). CN105384603A - Synthesis method of poly-fluorinated phenol compound.

-

The Organic Chemistry Tutor. (2020, July 30). IR Spectroscopy - Practice Problems. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-fluoro-4-(4-methoxyphenyl)phenol. Retrieved from [Link]

-

MassBank. (2020, August 19). msbnk-lcsb-lu105452. Retrieved from [Link]

-

MassBank. (n.d.). 4-methoxyphenol. Retrieved from [Link]

-

MassBank. (2017, October 25). Phenols. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

The Biphenyl Phenol Backbone: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Introduction: The Privileged Scaffold